3'-Chloro-4'-trifluorométhyl-biphényl-2-carbonitrile

Vue d'ensemble

Description

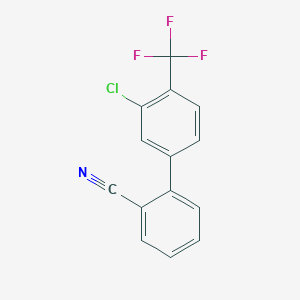

“3’-Chloro-4’-trifluoromethyl-biphenyl-2-carbonitrile” is a chemical compound with the molecular formula C14H7ClF3N . It is a type of organofluorine compound .

Molecular Structure Analysis

The molecular structure of “3’-Chloro-4’-trifluoromethyl-biphenyl-2-carbonitrile” consists of a biphenyl core with a trifluoromethyl group and a chlorine atom attached to different carbon atoms of the two phenyl rings .Mécanisme D'action

The mechanism of action of 3'-Chloro-4'-trifluoromethyl-biphenyl-2-carbonitrile is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cancer cell growth and inflammation. 3'-Chloro-4'-trifluoromethyl-biphenyl-2-carbonitrile has been shown to inhibit the activity of several enzymes involved in the synthesis of prostaglandins, which are known to play a role in inflammation. 3'-Chloro-4'-trifluoromethyl-biphenyl-2-carbonitrile has also been shown to inhibit the activity of various signaling pathways involved in cancer cell growth, including the PI3K/Akt and ERK pathways.

Biochemical and Physiological Effects

3'-Chloro-4'-trifluoromethyl-biphenyl-2-carbonitrile has been shown to have several biochemical and physiological effects. In animal studies, 3'-Chloro-4'-trifluoromethyl-biphenyl-2-carbonitrile has been shown to reduce the growth of tumors and the size of inflammatory lesions. 3'-Chloro-4'-trifluoromethyl-biphenyl-2-carbonitrile has also been shown to reduce the levels of various inflammatory markers in the blood, including cytokines and chemokines. Additionally, 3'-Chloro-4'-trifluoromethyl-biphenyl-2-carbonitrile has been shown to have a low toxicity profile, making it a promising candidate for further drug development.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 3'-Chloro-4'-trifluoromethyl-biphenyl-2-carbonitrile for lab experiments is its low toxicity profile. This makes it a safe and reliable compound to work with in the laboratory. Additionally, 3'-Chloro-4'-trifluoromethyl-biphenyl-2-carbonitrile is easy to synthesize and has a high yield and purity, making it a cost-effective compound to work with. However, one of the limitations of 3'-Chloro-4'-trifluoromethyl-biphenyl-2-carbonitrile is its limited solubility in water, which can make it difficult to work with in certain experimental conditions.

Orientations Futures

There are several future directions for the research on 3'-Chloro-4'-trifluoromethyl-biphenyl-2-carbonitrile. One potential direction is the development of 3'-Chloro-4'-trifluoromethyl-biphenyl-2-carbonitrile-based drugs for the treatment of cancer and inflammatory diseases. Another potential direction is the study of the mechanism of action of 3'-Chloro-4'-trifluoromethyl-biphenyl-2-carbonitrile in more detail, in order to gain a better understanding of its potential therapeutic applications. Additionally, further research on the biochemical and physiological effects of 3'-Chloro-4'-trifluoromethyl-biphenyl-2-carbonitrile could lead to the discovery of new applications for this compound in various scientific research fields.

Applications De Recherche Scientifique

Applications pharmaceutiques

Le groupe trifluorométhyle, présent dans le "3'-Chloro-4'-trifluorométhyl-biphényl-2-carbonitrile", est une caractéristique courante de nombreux médicaments approuvés par la FDA . Les propriétés uniques du groupe trifluorométhyle contribuent aux activités pharmacologiques de ces médicaments . Par exemple, l'alpelisib, un médicament utilisé pour traiter certains types de cancer du sein, contient un groupe trifluorométhyle .

Applications agrochimiques

Les dérivés de la trifluorométhylpyridine (TFMP), qui incluent le "this compound", sont largement utilisés dans l'industrie agrochimique . Plus de 20 nouveaux produits agrochimiques contenant du TFMP ont été mis sur le marché . Ces composés sont principalement utilisés pour protéger les cultures contre les ravageurs .

Applications vétérinaires

Plusieurs dérivés du TFMP sont également utilisés dans l'industrie vétérinaire . Deux produits vétérinaires contenant la fraction TFMP ont obtenu une autorisation de mise sur le marché .

Essais cliniques

De nombreux dérivés du TFMP, dont le "this compound", sont actuellement en cours d'essais cliniques . Ces essais visent à explorer de nouvelles applications thérapeutiques pour ces composés .

Matériaux fonctionnels

Le développement de produits chimiques organiques fluorés, y compris le "this compound", est un sujet de recherche important dans le domaine des matériaux fonctionnels . Les propriétés uniques du fluor rendent ces composés particulièrement utiles dans ce domaine .

Applications futures

Compte tenu des propriétés physicochimiques uniques de l'atome de fluor et de la fraction pyridine, on s'attend à ce que de nombreuses nouvelles applications du TFMP, y compris le "this compound", soient découvertes à l'avenir .

Propriétés

IUPAC Name |

2-[3-chloro-4-(trifluoromethyl)phenyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7ClF3N/c15-13-7-9(5-6-12(13)14(16,17)18)11-4-2-1-3-10(11)8-19/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDTLTLZXHZXSDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)C2=CC(=C(C=C2)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60594334 | |

| Record name | 3'-Chloro-4'-(trifluoromethyl)[1,1'-biphenyl]-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60594334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

442670-46-4 | |

| Record name | 3′-Chloro-4′-(trifluoromethyl)[1,1′-biphenyl]-2-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=442670-46-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3'-Chloro-4'-(trifluoromethyl)[1,1'-biphenyl]-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60594334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2,3-Dibromophenoxy)methyl]oxirane](/img/structure/B1627423.png)

![3-(2-{4-[2-(4-Cyanophenyl)vinyl]phenyl}vinyl)benzonitrile](/img/structure/B1627427.png)

![4H-Pyrrolo[2,3-d]thiazole](/img/structure/B1627437.png)